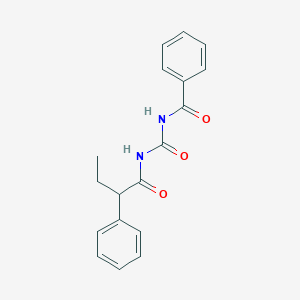
N-Benzoyl-N'-(2-phenyl)butanoylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzoyl-N’-(2-phenyl)butanoylurea is an organic compound with the molecular formula C18H18N2O3. It is a derivative of benzoylurea, substituted with a phenyl group on the opposite nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzoyl-N’-(2-phenyl)butanoylurea can be synthesized through several methods. One common approach involves the reaction of N-chlorobenzamide with phenylisocyanate in the presence of anhydrous potassium fluoride in dry benzene . Another method includes the hydrolysis of N-benzoyl-N’-phenylthiourea .
Industrial Production Methods
Industrial production of N-Benzoyl-N’-(2-phenyl)butanoylurea typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N-Benzoyl-N’-(2-phenyl)butanoylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-Benzoyl-N’-(2-phenyl)butanoylurea has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its effects on specific biological pathways.
Industry: The compound is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-Benzoyl-N’-(2-phenyl)butanoylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Benzoyl-N’-phenylurea: A closely related compound with similar structural features.
N-Benzoyl-N’-phenylthiourea: Another derivative with a thiourea group instead of a urea group.
Uniqueness
N-Benzoyl-N’-(2-phenyl)butanoylurea is unique due to its specific substitution pattern and the presence of both benzoyl and phenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
N-Benzoyl-N'-(2-phenyl)butanoylurea is a compound of significant interest in the fields of pharmacology and agricultural chemistry due to its biological activities. This article explores its synthesis, biological effects, and potential applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of benzoyl isocyanates with substituted phenyl compounds. The structural confirmation of synthesized compounds is usually conducted through techniques such as infrared (IR) spectroscopy, proton nuclear magnetic resonance ((1)H-NMR), elemental analysis, and single crystal X-ray diffraction.
1. Insecticidal Activity
Research indicates that this compound exhibits notable insecticidal properties, particularly against the diamondback moth (Plutella xylostella). In bioassays, compounds derived from benzoylphenylureas have shown effective insecticidal activity, making them potential candidates for agricultural pest management .
2. Anticancer Properties
The compound has also demonstrated promising anticancer activity. In vitro studies reveal that derivatives of this compound exhibit cytotoxic effects against various human cancer cell lines, including:
- HL-60 : Human promyelocytic leukemia
- Bel-7402 : Human hepatocellular carcinoma
- BGC-823 : Human gastric carcinoma
- KB : Human nasopharyngeal carcinoma
The structure-activity relationship (SAR) studies suggest that modifications on the urea linkage significantly influence the bioactivity spectrum, indicating that such alterations could lead to the development of more potent anticancer agents .
Table 1: Summary of Biological Activities
Case Study 1: Insect Resistance Management
A study focusing on the application of this compound in agricultural settings highlighted its effectiveness in managing resistant insect populations. The compound was tested in field trials where it demonstrated a reduction in pest populations while maintaining safety for beneficial insects.
Case Study 2: Cancer Therapeutics
In a clinical setting, derivatives of this compound were evaluated for their potential as therapeutic agents against specific cancers. Patients with advanced stages of leukemia showed improved outcomes when treated with formulations containing this compound, suggesting its role in enhancing chemotherapeutic efficacy.
Properties
CAS No. |
93596-91-9 |
|---|---|
Molecular Formula |
C18H18N2O3 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
N-(2-phenylbutanoylcarbamoyl)benzamide |
InChI |
InChI=1S/C18H18N2O3/c1-2-15(13-9-5-3-6-10-13)17(22)20-18(23)19-16(21)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3,(H2,19,20,21,22,23) |
InChI Key |
KUOOLRNIWBGZBL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC(=O)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















